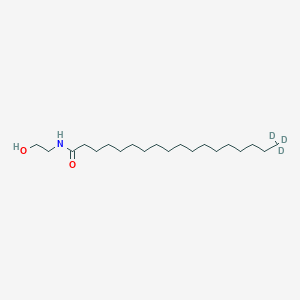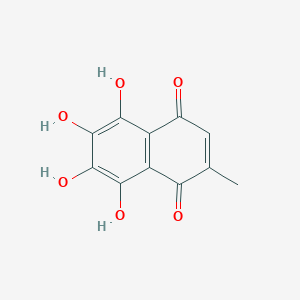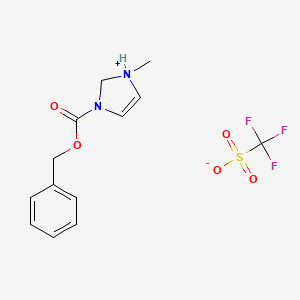
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is a deuterated derivative of N-(2-hydroxyethyl)-octadecanamide, a compound known for its surfactant properties. The deuterium atoms replace the hydrogen atoms at the 18th position, which can be useful in various scientific studies, particularly in spectroscopy and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 typically involves the amidation of octadecanoic acid-18,18,18-d3 with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: N-(2-oxoethyl)-octadecanamide-18,18,18-d3.
Reduction: N-(2-aminoethyl)-octadecanamide-18,18,18-d3.
Substitution: N-(2-chloroethyl)-octadecanamide-18,18,18-d3.
Scientific Research Applications
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in studies involving membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-octadecanamide: The non-deuterated version, which has similar properties but lacks the deuterium atoms.
N-(2-hydroxyethyl)-hexadecanamide: A shorter-chain analog with similar surfactant properties.
N-(2-hydroxyethyl)-ethylenediamine: A compound with two hydroxyl groups, used in different applications.
Uniqueness
N-(2-hydroxyethyl)-octadecanamide-18,18,18-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing experiments. The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of molecular interactions and dynamics.
Properties
Molecular Formula |
C20H41NO2 |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
18,18,18-trideuterio-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)/i1D3 |
InChI Key |
OTGQIQQTPXJQRG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)



![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)




![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)

![N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15133704.png)

